molecular formula C8H8FNO4S B11958885 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride CAS No. 348-83-4

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride

Cat. No.: B11958885
CAS No.: 348-83-4
M. Wt: 233.22 g/mol
InChI Key: QXWWYDWHZXVCMF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride (C₈H₈FNO₄S) is a sulfonyl fluoride derivative featuring a nitro group (-NO₂) at the 5-position and methyl groups (-CH₃) at the 2- and 4-positions of the benzene ring. Its SMILES notation is CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C, and its InChIKey is QXWWYDWHZXVCMF-UHFFFAOYSA-N . This compound is part of a broader class of sulfonyl fluorides, which are widely used in chemical synthesis and biochemical studies due to their reactivity with nucleophiles like amines and hydroxyl groups.

Properties

IUPAC Name

2,4-dimethyl-5-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-5-3-6(2)8(15(9,13)14)4-7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWWYDWHZXVCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-83-4
Record name 2,4-DIMETHYL-5-NITROBENZENESULFONYL FLUORIDE
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Preparation Methods

Sulfonation and Intermediate Isolation

Sulfonation of 1,3-dimethyl-5-nitrobenzene introduces the sulfonic acid group at position 1, adjacent to the methyl group. Fuming sulfuric acid (oleum) at 100–120°C facilitates this step, yielding 2,4-dimethyl-5-nitrobenzenesulfonic acid .

Reaction Mechanism:
Electrophilic substitution occurs at the position ortho to the nitro group due to its strong meta-directing effect, while the methyl groups enhance reactivity at adjacent sites.

Optimization Considerations:

  • Oleum concentration: 20–30% SO₃

  • Reaction time: 4–6 hours

  • Yield: ~70%

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step, adapted from methods in patent CN101570501B , involves refluxing the sulfonic acid with excess SOCl₂ in dichloroethane at 60–80°C.

Procedure:

  • Combine 2,4-dimethyl-5-nitrobenzenesulfonic acid (1 mol) with SOCl₂ (3 mol) in dichloroethane.

  • Reflux at 70°C for 3 hours.

  • Remove excess SOCl₂ via distillation.

Yield: 85–90%

Fluorination to Sulfonyl Fluoride

The final step replaces chloride with fluoride using potassium fluoride (KF) in a sulfone solvent, as described in patent WO2007072679A1 . Dimethyl sulfone (DMSO₂) facilitates the nucleophilic substitution under anhydrous conditions.

Optimized Protocol:

  • Mix 2,4-dimethyl-5-nitrobenzenesulfonyl chloride (1 mol) with KF (2.5 mol) in dimethyl sulfone.

  • Heat to 140–160°C under nitrogen for 12–18 hours.

  • Cool, add toluene, and perform liquid-liquid extraction to isolate the product.

Critical Parameters:

  • Solvent: Dimethyl sulfone (boiling point: 238°C)

  • Moisture control: Azeotropic drying with toluene

  • Yield: 65–75%

Purification and Characterization

Crude product is purified via recrystallization from hexane or column chromatography. Analytical techniques such as HPLC and NMR confirm purity and regiochemistry.

Typical Purity: ≥99% (by HPLC)

Comparative Analysis of Methods

StepReagents/ConditionsYield (%)Key Challenges
NitrationHNO₃/H₂SO₄, 50–60°C75–80Regioselectivity control
SulfonationOleum, 100–120°C70Corrosive reagents
ChlorinationSOCl₂, dichloroethane, 70°C85–90SOCl₂ handling
FluorinationKF, dimethyl sulfone, 140–160°C65–75Moisture sensitivity

Industrial-Scale Considerations

Adapting the fluorination step for large batches requires specialized equipment to maintain anhydrous conditions. Patent WO2007072679A1 highlights the use of azeotropic distillation with toluene to remove water, ensuring high KF reactivity. Additionally, recycling dimethyl sulfone reduces costs and environmental impact.

Chemical Reactions Analysis

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibitors of Biological Targets

The compound is utilized as a sulfonyl fluoride moiety in the synthesis of protease inhibitors. Sulfonyl fluorides are known for their ability to form covalent bonds with nucleophilic sites in proteins, making them effective as irreversible inhibitors. For instance, research has shown that derivatives of sulfonyl fluorides can inhibit enzymes such as serine proteases and cysteine proteases, which are crucial in various pathological processes, including cancer and inflammation .

b. Development of Therapeutics

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential in treating diseases like myelofibrosis. A notable case study involved the synthesis of Fedratinib, where sulfonyl fluoride intermediates facilitated late-stage functionalization, allowing for the development of analogs for biological screening .

Synthetic Organic Chemistry Applications

a. Catalytic Amidation Reactions

Recent advancements have demonstrated that 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride can be employed in catalytic amidation reactions. This method allows for the efficient transformation of sulfonyl fluorides into sulfonamides, which are valuable compounds in medicinal chemistry. The catalytic system used has shown high yields and selectivity, indicating the compound's utility in synthetic pathways .

b. Synthesis of Complex Molecules

The compound is also pivotal in the synthesis of complex organic molecules through various reactions such as nucleophilic aromatic substitution and reduction processes. Its ability to act as a leaving group enhances reaction efficiency and product yield, making it a valuable reagent in multi-step syntheses .

Case Study 1: Inhibition of Kinases

In a study focusing on neurodegenerative diseases, derivatives of 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride were synthesized to evaluate their inhibitory effects on DYRK1A kinase. The findings revealed that these compounds exhibited nanomolar-level inhibition, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.

Case Study 2: Anti-Cancer Activity

Another investigation assessed the anti-cancer properties of sulfonyl fluoride derivatives against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways, highlighting their potential for cancer treatment .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful for modifying proteins and inhibiting enzymes by targeting specific amino acid residues .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the benzene ring significantly influence the reactivity and applications of sulfonyl fluorides. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Features
2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride 2-CH₃, 4-CH₃, 5-NO₂ C₈H₈FNO₄S Steric hindrance from methyl groups; nitro group enhances electrophilicity .
p-Nitrobenzenesulfonyl fluoride 4-NO₂ C₆H₄FNO₄S Lacks methyl groups; nitro group at para position confers high reactivity with tyrosine residues .
2,4,6-Trimethylbenzenesulfonyl chloride 2-CH₃, 4-CH₃, 6-CH₃ C₉H₁₁ClO₂S Chloride analog with three methyl groups; higher steric hindrance reduces reaction rates .
4-Fluorobenzenesulfonyl fluoride 4-F C₆H₄F₂O₂S Electron-withdrawing fluorine at para position; lower steric bulk .
2,4-Dichloro-5-fluorobenzenesulfonyl chloride 2-Cl, 4-Cl, 5-F C₆H₂Cl₂FO₂S Halogenated variant; Cl and F substituents enhance electrophilicity but limit solubility .

Reactivity and Functional Specificity

  • Electrophilic Reactivity : The nitro group in 2,4-dimethyl-5-nitrobenzenesulfonyl fluoride increases the electrophilicity of the sulfonyl fluoride moiety, facilitating nucleophilic substitutions. However, the methyl groups at the 2- and 4-positions introduce steric hindrance, which may slow reaction kinetics compared to unhindered analogs like p-nitrobenzenesulfonyl fluoride .
  • This inactivity may stem from steric or solubility limitations imposed by the methyl groups.

Research Findings and Data

Stability and Handling

  • Storage : Like other sulfonyl fluorides, 2,4-dimethyl-5-nitrobenzenesulfonyl fluoride must be stored desiccated at 0°C under nitrogen to prevent hydrolysis .

Biological Activity

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride (CAS No. 348-83-4) is a sulfonyl fluoride compound known for its biological activity, particularly as a covalent inhibitor in various biochemical pathways. This article explores its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C9H10N2O2S
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride

Sulfonyl fluorides like 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride act primarily through covalent modification of target proteins. This mechanism involves the formation of a stable bond with nucleophilic residues (e.g., serine, cysteine) in enzymes, leading to irreversible inhibition. The specificity and potency of these compounds make them valuable tools in chemical biology.

Key Mechanisms:

  • Covalent Inhibition : The sulfonyl fluoride group reacts with nucleophiles in the active sites of enzymes.
  • Affinity-Driven Activation : The compound remains inert until it reaches the target site, where it becomes reactive and modifies the target protein .

Enzyme Inhibition

Research indicates that 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride can inhibit various enzymes, including:

  • Cysteine Proteases : Demonstrated effectiveness against papain and other cysteine proteases .
  • Acetylcholinesterase (AChE) : Similar compounds in the sulfonyl fluoride class have shown potential as AChE inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

In vitro studies have shown that sulfonyl fluorides can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have demonstrated moderate cytotoxicity against HeLa cells (IC50 values around 16 μg/mL) and other tumor cell lines .

Research Findings and Case Studies

StudyFindings
Baker et al. (1970)Investigated sulfonyl fluorides as irreversible inhibitors for multiple disease targets, including fatty acid amide hydrolase (FAAH) for neuroprotection .
Grimster et al. (2013)Developed sulfonyl fluorides that bind irreversibly to transthyretin, preventing protein misfolding associated with amyloid diseases .
PMC5489032Highlighted structure–activity relationships (SAR) for sulfonyl fluorides and their role in inhibiting proteasomes in Plasmodium species .

Applications in Medicinal Chemistry

The unique properties of 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride make it a candidate for:

  • Drug Development : As a lead compound for developing new therapeutics targeting specific enzymes.
  • Chemical Probes : For studying enzyme function and dynamics in biological systems.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride, and what challenges are associated with its purification?

Methodological Answer: The synthesis of sulfonyl fluorides like 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride typically involves sulfonation followed by halogen exchange. A common approach is the conversion of sulfonyl chlorides to fluorides using potassium fluoride (KF) under controlled conditions (e.g., 70°C, inert atmosphere). Challenges include:

  • Side reactions : Nitro and methyl groups may undergo unintended redox reactions under acidic or high-temperature conditions.
  • Purification : Column chromatography or recrystallization is required to isolate the product due to byproducts like unreacted chloride or residual KF.
  • Yield optimization : Reaction time and stoichiometry (e.g., excess KF) must be carefully calibrated to avoid incomplete conversion .

Example Protocol:

React 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride with 2.5 equivalents of KF in aqueous ethanol.

Stir at 70°C for 6 hours under nitrogen.

Extract with ether, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Q. Which spectroscopic techniques are most effective for characterizing 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range (split due to nitro and methyl substituents) and methyl groups at δ 2.3–2.6 ppm.
  • ¹⁹F NMR : A singlet near δ 50–55 ppm confirms the sulfonyl fluoride group.
  • IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-F stretch).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 261.02 (C₈H₈FNO₄S⁺) and fragmentation patterns (e.g., loss of -SO₂F).
    Cross-validate with elemental analysis (C, H, N, S) to confirm purity .

Advanced Research Questions

Q. Despite structural similarities to active enzyme inhibitors, 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride shows no significant cholinesterase inhibition. How can researchers investigate this discrepancy?

Methodological Answer: To resolve this contradiction:

Enzyme Assay Optimization : Test varying concentrations (0.1–10 mM) and incubation times to rule out dose-dependent effects.

Structural Analysis : Compare the compound’s steric and electronic properties (e.g., nitro group orientation) with active inhibitors via X-ray crystallography or molecular docking.

Metabolite Screening : Check for in situ degradation using LC-MS to identify potential inactive metabolites.

Alternative Targets : Screen against related enzymes (e.g., sulfotransferases) where sulfonyl fluorides are known to act as irreversible inhibitors.
Reference: In prior studies, this compound showed no CNS or peripheral activity at 0.575 µmol/kg, suggesting poor bioavailability or target mismatch .

Q. How can computational chemistry predict the reactivity of the sulfonyl fluoride group in 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride with biological nucleophiles?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the sulfur atom to assess susceptibility to nucleophilic attack (e.g., by serine in enzymes).
  • Molecular Dynamics (MD) : Simulate binding interactions with protein active sites to identify steric hindrance from methyl/nitro groups.
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps with active inhibitors to evaluate charge-transfer potential.
    Example Finding: Methyl substituents at positions 2 and 4 may reduce reactivity by destabilizing transition states, as seen in analogous sulfonyl fluorides .

Q. What strategies can mitigate thermal instability during the synthesis of 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride?

Methodological Answer:

  • Temperature Control : Maintain reactions below 70°C to prevent nitro group decomposition.
  • Stabilizing Solvents : Use polar aprotic solvents (e.g., DMF or acetonitrile) to solvate reactive intermediates.
  • Additives : Include radical scavengers (e.g., BHT) to inhibit side reactions.
  • Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .

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